molecular formula C26H32N2O3 B11050687 1-(4-Methoxybenzyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione

1-(4-Methoxybenzyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B11050687
M. Wt: 420.5 g/mol
InChI Key: UYDBJHUPNWSABI-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a methoxybenzyl group, a phenylpropyl group, and a piperidinyl group attached to a pyrrolidine-2,5-dione core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyrrolidine Core: Starting with a suitable pyrrolidine precursor, the core structure can be synthesized through cyclization reactions.

    Introduction of the Methoxybenzyl Group: This can be achieved through nucleophilic substitution reactions where a methoxybenzyl halide reacts with the pyrrolidine core.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via Friedel-Crafts alkylation or similar reactions.

    Formation of the Piperidinyl Group: This step may involve the reaction of the intermediate compound with a piperidine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C26H32N2O3

Molecular Weight

420.5 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C26H32N2O3/c1-31-23-12-10-22(11-13-23)19-28-25(29)18-24(26(28)30)27-16-14-21(15-17-27)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,10-13,21,24H,5,8-9,14-19H2,1H3

InChI Key

UYDBJHUPNWSABI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCC(CC3)CCCC4=CC=CC=C4

Origin of Product

United States

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